molecular formula C14H12Cl2N4O B279711 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide

Numéro de catalogue B279711
Poids moléculaire: 323.2 g/mol
Clé InChI: FQLUPEADZIBVKH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound has gained significant attention from the scientific community due to its unique chemical structure and promising therapeutic properties.

Mécanisme D'action

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a critical role in the growth and survival of cancer cells. By blocking BTK, 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide prevents the activation of several downstream signaling pathways that are essential for cancer cell proliferation and survival.
Biochemical and Physiological Effects:
4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with high concentrations observed in the liver, kidney, and spleen. 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. It also has a favorable pharmacokinetic profile, which makes it suitable for oral administration and chronic dosing. However, one limitation of 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is its relatively low potency compared to other BTK inhibitors, which may limit its efficacy in certain cancer types.

Orientations Futures

Despite the promising preclinical data, further research is needed to fully understand the potential of 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide in the treatment of cancer. Some of the future directions for research include:
1. Clinical trials to evaluate the safety and efficacy of 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide in humans.
2. Investigation of the optimal dosing and treatment schedules for 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide in different cancer types.
3. Development of combination therapies that incorporate 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide with other cancer treatments.
4. Exploration of the potential of 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide in the treatment of other diseases, such as autoimmune disorders and inflammatory conditions.
In conclusion, 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is a promising small molecule inhibitor with potential in the treatment of various types of cancer. Its specificity for BTK, favorable pharmacokinetic profile, and ability to enhance the efficacy of other cancer treatments make it an attractive candidate for further research. However, more studies are needed to fully understand the potential of 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide and to optimize its use in the clinic.

Méthodes De Synthèse

The synthesis of 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide involves several chemical reactions, including the condensation of 5-chloro-1H-indole-2-carboxylic acid with 4-chlorobenzylamine, followed by the cyclization of the resulting intermediate with 1-methyl-1H-pyrazole-5-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Applications De Recherche Scientifique

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Propriétés

Formule moléculaire

C14H12Cl2N4O

Poids moléculaire

323.2 g/mol

Nom IUPAC

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H12Cl2N4O/c1-20-13(11(16)7-18-20)14(21)17-6-10-5-8-4-9(15)2-3-12(8)19-10/h2-5,7,19H,6H2,1H3,(H,17,21)

Clé InChI

FQLUPEADZIBVKH-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)Cl)C(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl

SMILES canonique

CN1C(=C(C=N1)Cl)C(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.